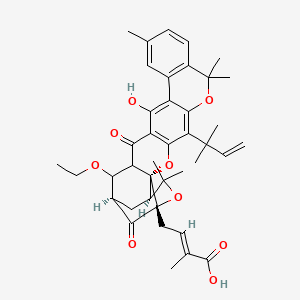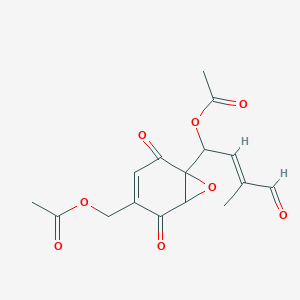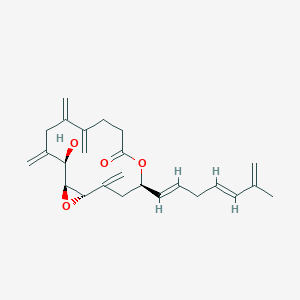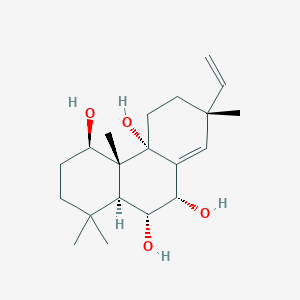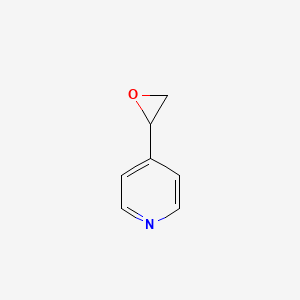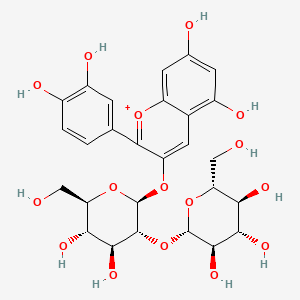
Cyanidin 3-O-sophoroside
Übersicht
Beschreibung
Synthesis Analysis
Cyanidin 3-O-sophoroside and related compounds can be synthesized through enzymatic reactions involving glucosylation of anthocyanins. For instance, an enzyme from red cabbage seedlings catalyzes the glucosylation of cyanidin at the 3-position, using uridine diphosphate-glucose as a glucosyl-donor. This process highlights the biological synthesis pathway of cyanidin 3-O-sophoroside in plants (Saleh, Poulton, & Grisebach, 1976).
Molecular Structure Analysis
The molecular structure of cyanidin 3-O-sophoroside has been elucidated through various chemical and spectroscopic methods. It consists of a cyanidin aglycone linked to a sophorose sugar moiety. Detailed structural analysis of related compounds reveals diverse acylation patterns that affect their stability and color properties. For example, acylated cyanidin 3-sophoroside-5-glucosides isolated from different plant sources show variations in their substitution patterns, affecting their application and functional properties (Saitǒ et al., 2008).
Chemical Reactions and Properties
Cyanidin 3-O-sophoroside participates in various chemical reactions, including copigmentation and degradation processes. Copigmentation, where cyanidin 3-O-sophoroside interacts with other compounds, can influence its color stability and intensity. The reaction conditions, such as pH and temperature, significantly affect the copigmentation effect and the stability of cyanidin 3-O-sophoroside in solution (Sun et al., 2010).
Physical Properties Analysis
The physical properties of cyanidin 3-O-sophoroside, such as color and stability, are influenced by its molecular structure and environmental conditions. Studies have shown that the visual color and antioxidant capacity of cyanidin 3-O-sophoroside can be affected by factors like pH, temperature, and the presence of other substances. These properties are crucial for its functionality in different applications (Zhang et al., 2008).
Chemical Properties Analysis
The chemical stability of cyanidin 3-O-sophoroside is a key factor in its applications. It undergoes degradation under certain conditions, leading to changes in its spectral characteristics and antioxidant capacity. The degradation pathways and products depend on factors like pH and the presence of reactive compounds. Understanding these properties is essential for optimizing the use of cyanidin 3-O-sophoroside in various fields (Sun et al., 2011).
Wissenschaftliche Forschungsanwendungen
Application
Cyanidin 3-O-sophoroside is a type of anthocyanin, a naturally occurring pigment that gives many fruits and vegetables their vibrant colors . Due to its bright attractive color, high water solubility, and potential health benefits, it could be a potential replacement for synthetic colorants .
Method of Application
The major anthocyanins, including Cyanidin 3-O-sophoroside, were isolated from the acidified, methanolic extracts of red raspberry using Amberlite XAD-7 and Sephadex LH-20 column chromatography .
Results
The study found that the glucosyl and sophorosyl substitution at the 3-position of cyanidin had no significant effect on spectra characteristics and color indices of anthocyanins except the molar absorptivity and the C* value .
Analytical Chemistry
Application
Cyanidin 3-O-sophoroside chloride may be used as an analytical standard for the determination of the analyte in plant extracts and fruits .
Method of Application
The compound is generally available as a chloride salt and can be determined in plant extracts and fruits by high performance liquid chromatography (HPLC) technique .
Dermatology
Application
Cyanidin 3-O-sophoroside has been found to protect against skin damage induced by UV-B radiation . This is particularly relevant in the field of dermatology, where UV-B radiation is a major cause of skin damage and aging .
Method of Application
In the study, anthocyanins (including Cyanidin 3-O-sophoroside) from black peanut skin were applied to human HaCaT cells and BALB/c mouse skin tissues. The treatment significantly reversed UV-B induced oxidative damage and apoptotic death .
Results
The protective activity of anthocyanins against UV-B irradiation was found to be due to the activation of Nuclear-factor-E2-related factor 2 (Nrf 2) signaling. This activation led to the expression of antioxidant responsive element (ARE)-related genes, which helped protect against oxidative stress .
Nutraceuticals
Application
Cyanidin 3-O-sophoroside is a type of anthocyanin, which are known for their health benefits . As such, Cyanidin 3-O-sophoroside has potential applications in the field of nutraceuticals .
Method of Application
Cyanidin 3-O-sophoroside can be consumed as part of a diet rich in fruits and vegetables, or it can be isolated and used as a supplement .
Results
The metabolites of Cyanidin 3-O-sophoroside have been found to possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .
DNA Repair and Chemoprevention
Application
Cyanidin 3-O-sophoroside has been found to have bioactivity as a DNA-Reactive Species Scavenger (DNA-RSC), providing protection against DNA damage . This makes it potentially useful in the field of chemoprevention .
Method of Application
The compound can be administered in various ways, depending on the specific context of the study or application. For example, it could be administered orally or topically .
Nano-encapsulation
Application
Cyanidin 3-O-sophoroside has been studied for its potential in nano-encapsulation . This is a process where the compound is encapsulated within a nanoscale carrier, which can enhance its stability and bioaccessibility .
Method of Application
The compound is encapsulated within a nanoscale carrier, such as a lipid-, polysaccharide-, protein-, or nanocapsule-associated conjugate . This can be achieved through various methods, depending on the specific type of carrier being used .
Results
The use of nano-encapsulation has been found to achieve targeted delivery with enhanced bioaccessibility and controlled release . This can improve the efficacy and distribution of Cyanidin 3-O-sophoroside in the human body .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-WGNLCONDSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin 3-O-sophoroside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
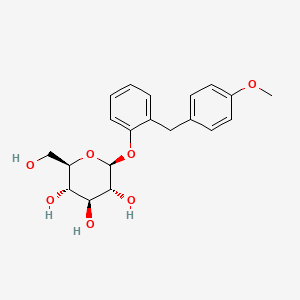
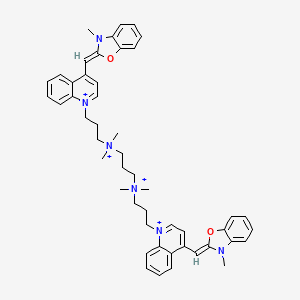
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
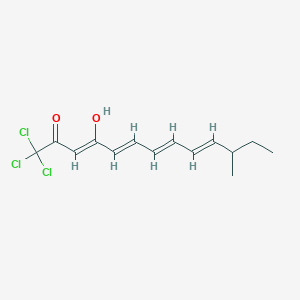
![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)
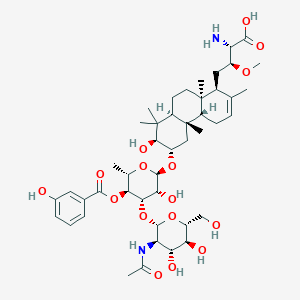
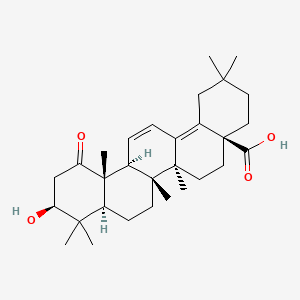
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)
